molecular formula C9H17Cl2N3S B1459423 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride CAS No. 1798709-10-0

3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride

Cat. No.: B1459423
CAS No.: 1798709-10-0
M. Wt: 270.22 g/mol
InChI Key: KMVKWYSJQLAQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride (CAS: 1798709-10-0) is a thiomorpholine derivative with a pyrazole substituent. Its molecular formula is C₉H₁₇Cl₂N₃S, and it has a molecular weight of 270.23 g/mol . The compound features a thiomorpholine ring (a six-membered heterocycle containing sulfur and nitrogen) linked to a 1-ethylpyrazol-4-yl group. It is commercially available as a powdered solid, stored at room temperature, and supplied by manufacturers like American Elements for research and pharmaceutical applications .

While its exact biological activity remains uncharacterized in the provided evidence, structurally related thiomorpholine derivatives are known to target DNA gyrase, a critical enzyme in bacterial DNA replication .

Properties

IUPAC Name

3-(1-ethylpyrazol-4-yl)thiomorpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S.2ClH/c1-2-12-6-8(5-11-12)9-7-13-4-3-10-9;;/h5-6,9-10H,2-4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVKWYSJQLAQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2CSCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a pyrazole ring fused with a thiomorpholine structure, which contributes to its unique pharmacological properties.

  • Molecular Formula : C₉H₁₆Cl₂N₃S
  • CAS Number : 1798709-10-0
  • SMILES Notation : CCN1C=C(C=N1)C2CSCCN2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding of this compound to these targets can inhibit enzymatic activity or modulate signaling pathways, potentially leading to therapeutic effects against various diseases.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against several bacterial strains, showing promising results in inhibiting growth and viability.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly in vitro against various cancer cell lines. Studies have shown that it can induce cytotoxicity, thereby inhibiting cancer cell proliferation.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference
A549 (Lung Cancer)11.20
HeLa (Cervical Cancer)15.73
MCF7 (Breast Cancer)59.61

Case Studies and Research Findings

Several research findings have highlighted the potential applications of this compound in drug development:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential as a lead compound for new antibiotics.
  • Cancer Therapeutics : In another investigation, the compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further development as an anticancer agent.
  • Molecular Docking Studies : Computational studies have suggested that the compound can form favorable interactions with key proteins involved in cancer progression and bacterial resistance mechanisms, supporting its candidacy for therapeutic development.

Scientific Research Applications

Cannabinoid Receptor Antagonism

One of the primary applications of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride is its role as a cannabinoid receptor 1 (CB1) antagonist. Research indicates that compounds with similar structures have been developed to target the endocannabinoid system, which plays a crucial role in maintaining homeostasis across various physiological systems. These antagonists have shown promise in treating conditions such as obesity, psychosis, and cognitive disorders . The compound's structural similarity to known CB1 antagonists suggests it may exhibit comparable pharmacological effects.

Antibacterial Activity

Studies have highlighted the antibacterial properties of pyrazole derivatives, including this compound. In vitro testing has demonstrated that related compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. SAR studies reveal that modifications in the pyrazole ring and thiomorpholine moiety can enhance biological activity. For instance, specific substitutions at the 4-position of the pyrazole ring have been associated with increased potency against targeted receptors .

Modification Effect on Activity Reference
4-substitutions on pyrazoleEnhanced receptor binding
Variations in thiomorpholine structureImproved antibacterial efficacy

Therapeutic Potential in Obesity

A study exploring the effects of CB1 antagonists, including compounds similar to this compound, demonstrated significant weight loss in animal models. These findings suggest potential applications in obesity management through modulation of appetite and energy expenditure .

Antimicrobial Efficacy

In a comparative study, various pyrazole derivatives were tested for their antibacterial activity using the agar disc-diffusion method. The results indicated that certain derivatives exhibited high inhibition rates against multiple bacterial strains, underscoring the therapeutic potential of this class of compounds .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Key structural analogs include:

Thiomorpholine Derivatives with Pyrazole Substituents
  • 3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine Derivatives (CAS: 1788719-27-6, 1788530-14-2): These compounds differ by having a methyl group instead of an ethyl group on the pyrazole ring.
Other Heterocyclic Derivatives
  • 1-Chloro-2-isocyanatoethane-Thiomorpholine/Piperazine/Morpholine Derivatives: These analogs, studied for antimicrobial activity, feature a 1-chloro-2-isocyanatoethane group attached to thiomorpholine, piperazine, or morpholine cores.

Physicochemical and Commercial Properties

Property 3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine Dihydrochloride 4-(4′-Aminobenzyl)thiomorpholine 1,1-Dioxide 1-Chloro-2-isocyanatoethane-Morpholine
Molecular Weight 270.23 g/mol 240.32 g/mol ~250–300 g/mol (estimated)
Solubility Not reported Not reported Moderate in polar solvents
Storage Conditions Room temperature Not specified -20°C (typical for labile compounds)
Commercial Availability Yes (American Elements) Limited (specialty suppliers) Research-grade only
  • Morpholine-based analogs exhibit superior Gram-positive activity, possibly due to enhanced hydrogen bonding with the target .

Preparation Methods

Reaction Conditions and Reagents

Several reaction conditions and reagents are useful in the synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride.

  • Bases The reaction can be carried out in the presence of a base such as triethylamine, 4-dimethylaminopyridine, N-methylmorpholine, N-ethylmorpholine, or pyridine. Also, a strong base, such as sodium hydroxide or potassium hydroxide, can be used to hydrolyze the compound of formula (XVI).
  • Coupling Agents Bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride, isobutyl chloroformate, 1,1'-carbonyldiimidazole, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, or 2-cyano-2-(hydroxyimino)ethyl acetate may be used as a coupling agent. N,N-dicyclohexylcarbodiimide or benzotriazol-N-oxotris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be used as the functional derivative of the acid.
  • Solvents Suitable solvents include dichloromethane, 1,2-dichloroethane, or N,N-dimethylformamide. Water or ethanol can be used as a solvent at a temperature between room temperature and the reflux temperature of the solvent. Tetrahydrofuran is another solvent that can be used at a temperature between 0°C and the reflux temperature of the solvent.
  • Temperature The reaction temperature can range from -10°C to the reflux temperature of the solvent.

Multi-Step Synthesis Strategies

The synthesis may require multiple steps that involve different chemical reactions and intermediate compounds. The pyrazoles of formula (I) can be synthesized from the corresponding esters by conversion of the ester group to an amide, urea, or ketone via the acid and the acid chloride.

Hydrolysis

Hydrolyzing the compound of formula (XVI) can be achieved using a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is performed in a solvent, such as water or ethanol, at a temperature between room temperature and the reflux temperature of the solvent.

Cyclization

A compound of formula (XVIII) can be cyclized using a base, such as triethylamine or 1,4-diazabicyclo[2.2.2]octane, and a palladium complex, such as palladium acetate.

Derivatization

  • Acids and Acid Chlorides Pyrazole-3-carboxylic acid derivatives can be treated with an amine of the formula HNR1R2 to yield amides. The pyrazoles of formula (I) can be synthesized from the corresponding esters by conversion of the ester group to an amide, urea or ketone via the acid and the acid chloride.
  • Esters to Acids Esters can be converted to their corresponding acids through a reaction with an alkaline agent, such as potassium hydroxide, followed by acidification.
  • Amide Reduction The reduction of an amide to an amine can be achieved using a metal hydride, such as lithium aluminum hydride, or with a borane complex, such as BH3-THF in THF under reflux.
  • Amide Formation Amines can be converted to amides or ureas through conventional methods, such as reaction with an acid chloride R2COCl or an isocyanate R2--N=C=O, respectively.

Data Table: Chemical Properties

Property Value
CAS No. 1798709-10-0
Molecular Formula C9H17Cl2N3S
Molecular Weight 270.22 g/mol
IUPAC Name 3-(1-ethylpyrazol-4-yl)thiomorpholine;dihydrochloride
SMILES CCN1C=C(C=N1)C2CSCCN2.Cl.Cl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride
Reactant of Route 2
3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.